molecular formula C6H7N3O B7721421 N'-hydroxypyridine-3-carboximidamide

N'-hydroxypyridine-3-carboximidamide

Cat. No.: B7721421
M. Wt: 137.14 g/mol
InChI Key: AQBMQGDKWIPBRF-UHFFFAOYSA-N
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Chemical Reactions Analysis

N’-hydroxypyridine-3-carboximidamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce amine derivatives .

Biological Activity

N'-Hydroxypyridine-3-carboximidamide is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group attached to the nitrogen atom of a carboximidamide functional group, which is itself connected to a pyridine ring. This structure allows for diverse interactions with biological targets.

Molecular Formula: C6H7N3O
CAS Number: 1594-57-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound exhibits complexing properties towards divalent metal ions, which can modulate various biochemical processes. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to significant biological responses.

Biological Activities

  • Antimicrobial Properties
    • Studies suggest that this compound has potential antimicrobial effects. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in the field of antimicrobial agents.
  • Anticancer Activity
    • Preliminary research indicates that this compound may possess cytotoxic properties against cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Neuropharmacological Effects
    • Compounds related to this compound have been investigated for their neuropharmacological activities. Some derivatives have shown promise as antidepressants or antipsychotics due to their interaction with neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study Findings Reference
Antimicrobial ActivityDemonstrated inhibition against Staphylococcus aureus and E. coli.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines; reduced cell viability significantly.
Neuropharmacological EffectsExhibited potential as a lead compound for antidepressant development; affected serotonin uptake.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds such as N'-hydroxy-N-alkylpyridinecarboximidamides. The following table summarizes key differences:

Compound Biological Activity Mechanism of Action
This compoundAntimicrobial, anticancerMetal ion complexation, enzyme inhibition
N'-Hydroxy-N-alkylpyridinecarboximidamideAntidepressant potentialNeurotransmitter modulation
6-Chloro-N'-hydroxypyridine-3-carboximidamideCytotoxicity against cancer cellsApoptosis induction via mitochondrial pathways

Q & A

Basic Questions

Q. What are the key structural characteristics of N'-hydroxypyridine-3-carboximidamide, and how can they be experimentally validated?

this compound (CAS 1594-58-7) consists of a pyridine ring substituted at the 3-position with a carboximidamide group and an N'-hydroxyl moiety. Its molecular formula is C₆H₇N₃O (MW: 137.14 g/mol) . Structural validation involves:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the pyridine ring protons (δ 7.0–9.0 ppm) and the hydroxylamine (-NHOH) resonance.
  • Infrared (IR) Spectroscopy : Identify the -OH stretch (~3200 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 137 and fragmentation patterns consistent with the carboximidamide group .

Q. What synthetic routes are commonly employed for this compound, and what are their critical reaction conditions?

The compound is synthesized via condensation reactions between hydroxylamine and pyridine-3-carbonitrile or its derivatives. Key steps include:

  • Hydroxylamine Hydrochloride Reaction : React pyridine-3-carbonitrile with NH₂OH·HCl in ethanol/water under reflux (70–80°C) for 6–12 hours .
  • pH Control : Maintain alkaline conditions (pH 9–10) using NaOH to deprotonate hydroxylamine and drive the reaction .
  • Purification : Crystallize the product from ethanol or acetonitrile to achieve >95% purity .

Q. How does the stability of this compound vary under different storage conditions?

  • Temperature : Store at 2–8°C in airtight containers to prevent thermal decomposition. Elevated temperatures (>25°C) accelerate hydrolysis of the carboximidamide group .
  • Moisture Sensitivity : The compound is hygroscopic; desiccants (e.g., silica gel) are essential to avoid degradation via hydrolysis .
  • Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the N-O bond .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for synthesizing this compound derivatives?

  • Density Functional Theory (DFT) : Calculate activation energies for intermediates (e.g., iminium ions) to identify rate-limiting steps .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics to improve yield .
  • Docking Studies : Predict interactions between derivatives and biological targets (e.g., enzymes) to prioritize synthesis of bioactive analogs .

Q. What analytical challenges arise in resolving contradictions between reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., antimicrobial vs. no activity) may stem from:

  • Purity Variations : Impurities (e.g., unreacted nitrile) can skew results. Validate purity via HPLC (>98%) before assays .
  • Assay Conditions : Differences in pH, solvent (DMSO vs. water), or cell lines affect activity. Standardize protocols using controls like ciprofloxacin for antimicrobial studies .
  • Structural Isomerism : Confirm regiochemistry (3-position substitution) via X-ray crystallography, as misassignment can lead to false conclusions .

Q. What advanced spectroscopic techniques are recommended for probing the hydrogen-bonding network in this compound crystals?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve intermolecular hydrogen bonds (e.g., N-H···O) and supramolecular packing .
  • Solid-State NMR : Characterize 15N^{15}N chemical shifts to map hydrogen-bonding interactions in the lattice .
  • FT-IR Microspectroscopy : Correlate crystal polymorphs with spectral shifts in -OH and C=N stretches .

Q. How can mechanistic studies clarify the role of this compound in metal chelation or catalysis?

  • Electrochemical Analysis : Use cyclic voltammetry to assess redox activity, particularly for transition metals (e.g., Fe³⁺, Cu²⁺) .
  • Spectrophotometric Titration : Monitor UV-Vis absorbance changes during metal binding to determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal) .
  • EPR Spectroscopy : Detect paramagnetic species (e.g., Cu²⁺ complexes) to elucidate coordination geometry .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Cross-Validation : Compare data with authenticated standards (e.g., PubChem or IUCr databases) .
  • Thermogravimetric Analysis (TGA) : Rule out decomposition during melting point measurements .
  • Collaborative Studies : Replicate synthesis and characterization in independent labs to confirm reproducibility .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and reduce side products .
  • Process Analytical Technology (PAT) : Use in-line IR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Green Chemistry Principles : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, higher-yield recrystallization .

Properties

IUPAC Name

N'-hydroxypyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBMQGDKWIPBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594-58-7
Record name 3-Pyridinecarboxamide Oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (1.3 g) and sodium carbonate (2.0 g) were added to a mixed solution of 3-cyanopyridine in methanol (10 ml)/water (10 ml) and the mixture was stirred at 100° C. for 2.5 hours. After distilling off the solvent under reduced pressure, water was added to the residue and extracted with tetrahydrofuran, and the organic layer was washed with saturated brine. The organic layer was dried over magnesium sulfate and the solvent was distilled off under reduced pressure to obtain N′-hydroxypyridine-3-carboximidamide (1.3 g) as a colorless oily substance.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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